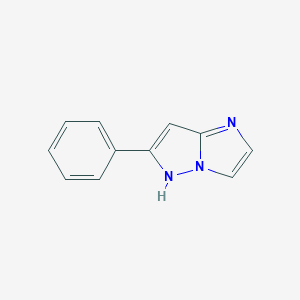

6-Phenyl-1H-imidazo(1,2-b)pyrazol

Übersicht

Beschreibung

6-Phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a fused pyrazole-imidazole compound that is structurally related to other bioactive molecules such as benzimidazoles, imidazopyridines, and pyrazolopyridines. This compound has shown promising results in a variety of biological assays, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel durch PI3Kα-Inhibition

Die Verbindung wurde bei der Entwicklung und Synthese neuer 6-(Imidazo[1,2-a]pyridin-6-yl)chinazolin-Derivate eingesetzt, die eine signifikante Antikrebsaktivität zeigten . Diese Derivate haben eine submikromolare Hemmwirkung gegen verschiedene Tumorzelllinien gezeigt . Sie wirken durch Induktion des Zellzyklusarrests in der G2/M-Phase und der Apoptose von HCC827-Zellen durch Inhibition von PI3Kα .

Antibakterielle Aktivität

Es wurde berichtet, dass Imidazol-haltige Verbindungen, wie z. B. 6-Phenyl-1H-imidazo(1,2-b)pyrazol, diverse biologische Aktivitäten, einschließlich antimikrobieller Eigenschaften, aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente .

Entzündungshemmende Mittel

Die Verbindung zeigte auch entzündungshemmende Aktivität . Dies deutet auf eine mögliche Verwendung bei der Entwicklung von Medikamenten zur Behandlung von entzündlichen Erkrankungen hin .

Verbesserte Löslichkeit in wässrigen Medien

Die Verbindung wurde bei der Synthese eines Isomers des Indol-Medikaments Pruvanserin verwendet . Der Ersatz des Indolrings durch ein 1H-Imidazo[1,2-b]pyrazol führte zu einer deutlich verbesserten Löslichkeit in wässrigen Medien .

Antitumoraktivität

Es wurde berichtet, dass Imidazol-haltige Verbindungen Antitumoraktivität aufweisen

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 6-Phenyl-1H-imidazo(1,2-b)pyrazole is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, converting carbohydrates into glucose . By targeting α-glucosidase, the compound can control blood sugar levels, making it potentially useful in the treatment of type 2 diabetes mellitus .

Mode of Action

6-Phenyl-1H-imidazo(1,2-b)pyrazole interacts with its target, α-glucosidase, by inhibiting its activity . This inhibition is achieved in a competitive mode, similar to the standard drug acarbose . The compound’s interaction with α-glucosidase results in a decrease in the conversion of carbohydrates into glucose, thereby controlling blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by 6-Phenyl-1H-imidazo(1,2-b)pyrazole is the carbohydrate digestion pathway . By inhibiting α-glucosidase, the compound disrupts this pathway, reducing the conversion of carbohydrates into glucose . This results in lower blood sugar levels, which can be beneficial for individuals with type 2 diabetes .

Pharmacokinetics

It is noted that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 6-Phenyl-1H-imidazo(1,2-b)pyrazole’s action primarily involve the inhibition of α-glucosidase . This inhibition disrupts the normal process of carbohydrate digestion, reducing the conversion of carbohydrates into glucose . As a result, blood sugar levels are controlled, which can be particularly beneficial for individuals with type 2 diabetes .

Eigenschaften

IUPAC Name |

6-phenyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYRPESMFJTOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NC=CN3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926819 | |

| Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130598-72-0 | |

| Record name | 1H-Imidazo(1,2-b)pyrazole, 6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

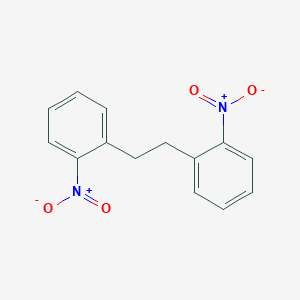

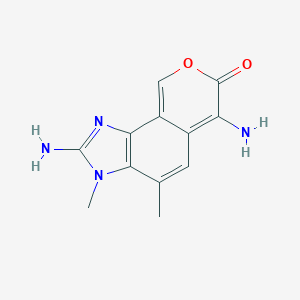

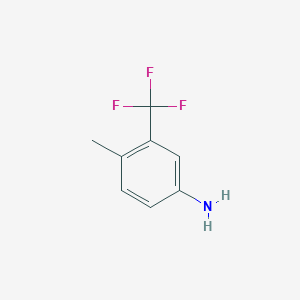

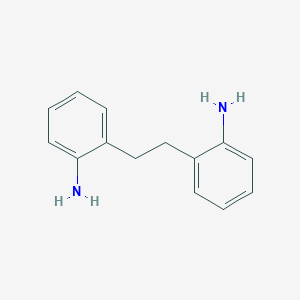

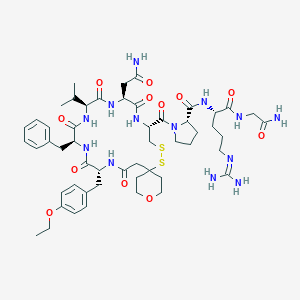

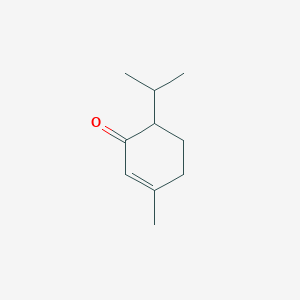

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.